2,4-Dibromo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol
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Overview
Description
2,4-Dibromo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms at the 2 and 4 positions of the phenol ring, and a phenylpiperazine moiety attached through an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol typically involves the reaction of 3,5-dibromosalicylaldehyde with 4-phenylpiperazine under reflux conditions in ethanol. The reaction mixture is heated for several hours to facilitate the formation of the imine linkage, followed by slow evaporation of the solvent to obtain the desired product as crystalline solids .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dibromo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its brominated phenol structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms and imine linkage contribute to its reactivity. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-[(4-fluorophenyl)imino]methyl]phenol
- 2,4-Dibromo-6-[(E)-[(4-ethylphenyl)imino]methyl]phenol
- 2,4-Dibromo-6-[(E)-[(3-isopropoxyphenyl)imino]methyl]phenol
Uniqueness
2,4-Dibromo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol stands out due to the presence of the phenylpiperazine moiety, which imparts unique pharmacological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C17H17Br2N3O |
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Molecular Weight |
439.1 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C17H17Br2N3O/c18-14-10-13(17(23)16(19)11-14)12-20-22-8-6-21(7-9-22)15-4-2-1-3-5-15/h1-5,10-12,23H,6-9H2/b20-12+ |
InChI Key |
GAOUUJIDJLKUMS-UDWIEESQSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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